REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[C:11]([NH2:12])=[CH:10][C:9]([F:13])=[CH:8][N:7]=1.[Cl-].[Li+]>CS(C)=O.O>[NH2:12][C:11]1[C:6]([CH:2]=[O:1])=[N:7][CH:8]=[C:9]([F:13])[CH:10]=1 |f:1.2,3.4|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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O1C(OCC1)C1=NC=C(C=C1N)F
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Name
|
|
Quantity
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6.9 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
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|
Quantity
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162 mL
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Type
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solvent
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Smiles
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CS(=O)C.O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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water was removed
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Type
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ADDITION
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Details
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Water was added to the reaction mass
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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Organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated in vacuo
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Type
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CUSTOM
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Details
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purified by column chromatography on silica gel using 0-40% EtOAc in hexane
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Name
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|
Type
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product
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Smiles
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NC=1C(=NC=C(C1)F)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |